molecular formula C18H20N2O3S B2457459 N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-phenylpropanamide CAS No. 941931-87-9

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-phenylpropanamide

Cat. No.: B2457459
CAS No.: 941931-87-9
M. Wt: 344.43
InChI Key: GQKGXDOHPXOPON-UHFFFAOYSA-N
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Description

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-phenylpropanamide is a compound that features a thiazolidine ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-phenylpropanamide typically involves the formation of the thiazolidine ring followed by the attachment of the phenylpropanamide group. One common method involves the reaction of an arylsulfonylaziridine with isothiocyanates under Lewis acid catalysis to form the thiazolidine ring . This intermediate can then be further reacted with appropriate reagents to introduce the phenylpropanamide moiety.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield, purity, and cost-effectiveness. Techniques such as multicomponent reactions, click chemistry, and green chemistry approaches are often employed to enhance the efficiency and environmental sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups attached to the thiazolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the thiazolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings or the thiazolidine ring .

Scientific Research Applications

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-phenylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-phenylpropanamide involves its interaction with molecular targets and pathways in biological systems. The thiazolidine ring can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidine derivatives, such as:

Uniqueness

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3-phenylpropanamide is unique due to its specific structure, which combines the thiazolidine ring with a phenylpropanamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c21-18(12-7-15-5-2-1-3-6-15)19-16-8-10-17(11-9-16)20-13-4-14-24(20,22)23/h1-3,5-6,8-11H,4,7,12-14H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQKGXDOHPXOPON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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